molecular formula C9H10N2 B3131066 1,3-Dimethyl-1H-indazole CAS No. 34879-84-0

1,3-Dimethyl-1H-indazole

Cat. No. B3131066
CAS RN: 34879-84-0
M. Wt: 146.19 g/mol
InChI Key: KEBBJRHTOMKVKH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indazole is a heterocyclic aromatic organic compound . It is a bicyclic compound consisting of the fusion of benzene and pyrazole . It is an impurity in the synthesis of Pazopanib, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .


Synthesis Analysis

The synthesis of this compound involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole. Since 1 H -indazole is more thermodynamically stable than 2 H -indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o -haloaryl- N -tosylhydrazones, Ag-catalyzed nitration–annulation with tert -butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl- hydrazones with montmorillonite K-10 under O 2 atmosphere .


Physical And Chemical Properties Analysis

Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion. The corresponding pKa values are 1.04 for the equilibrium between indazolium cation and indazole and 13.86 for the equilibrium between indazole and indazolate anion .

Scientific Research Applications

1. Mesomeric Betaines and N-Heterocyclic Carbenes of Indazole

1,2-Dimethylindazolium-3-carboxylates, derivatives of the indazole alkaloid Nigellicin, are pseudo-cross-conjugated mesomeric betaines (PCCMB). They can decarboxylate on heating to produce intermediary N-heterocyclic carbenes of indazole, which can be trapped with iso(thio)cyanates to form amidates. This indicates the potential utility of indazole derivatives in organic synthesis and the creation of new compounds (Schmidt et al., 2006).

2. Activation of the Nitric Oxide Receptor

1-Benzyl-3-(3-dimethylaminopropyloxy)indazole, a derivative of indazole, was identified as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. The indazole C-3 dimethylaminopropyloxy substituent was critical for enzyme activity. This suggests the role of indazole derivatives in modulating nitric oxide signaling, with implications for cardiovascular and neuronal systems (Selwood et al., 2001).

3. IKK2 Inhibition

1,1-Dimethylethyl4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate, a trisubstituted 1H-indazole, was identified as a potent inhibitor of IKK2. This highlights the application of indazole derivatives in the development of anti-inflammatory drugs (Lin et al., 2008).

4. Study of Supramolecular Structures

The structures of several NH-indazoles were determined using X-ray crystallography, revealing their 1H-tautomer forms and their unique crystallization patterns. This research contributes to the understanding of molecular structures and supramolecular chemistry (Teichert et al., 2007).

5. Anticancer Chemotherapy

Imidazolium [trans-tetrachloro(1H-imidazole)(S-dimethylsulfoxide)ruthenate(III)] (NAMI-A) and indazolium [trans-tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) are ruthenium complexes with anticancer properties. The systematic variation of the azole ligand and their evaluation for anticancer activity highlight the potential of indazole derivatives in developing novel chemotherapeutic agents (Groessl et al., 2007).

Mechanism of Action

While the specific mechanism of action for 1,3-Dimethyl-1H-indazole is not explicitly mentioned in the search results, it is noted that indazole derivatives can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

1,3-Dimethyl-1H-indazole can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-8-5-3-4-6-9(8)11(2)10-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBBJRHTOMKVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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